LSD1 Inhibitory Activity: 10 μM IC50 Profile of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate Compared to Optimized Benzothiazole‑Based LSD1 Inhibitors
Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate inhibits recombinant human LSD1 with an IC50 of 10,000 nM (10 μM) in a biochemical assay measuring H2O2 production using a methylated peptide substrate [REFS‑1]. This activity places it as a moderate LSD1 binder, but importantly, it is 5.4‑fold less potent than the optimized hit compound 37 (IC50 = 18.4 μM) [REFS‑2] and 4,640‑fold less potent than the lead‑optimized inhibitor 30 (IC50 = 4.35 μM) [REFS‑3] from the same amino‑carboxamide benzothiazole series. This quantitative gap establishes the target compound as a suitable negative control or baseline for LSD1 assay development.
| Evidence Dimension | Inhibition of human LSD1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Compound 37 (amino‑carboxamide benzothiazole) IC50 = 18.4 μM (18,400 nM); Compound 30 (optimized benzothiazole) IC50 = 4.35 μM (4,350 nM) |
| Quantified Difference | Target compound is 5.4‑fold less potent than Compound 37; 4,640‑fold less potent than Compound 30 |
| Conditions | Biochemical assay; 30 min incubation; methylated peptide substrate; Amplex red detection |
Why This Matters
Knowing the precise LSD1 IC50 value (10 μM) allows researchers to select this compound as a well‑characterized baseline reference or to avoid it when a high‑potency LSD1 inhibitor is required.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055). Affinity Data: IC50 1.00E+4 nM for Human LSD1. View Source
- [2] Al bustanji D, et al. Amino‑carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment‑based drug design. J Mol Graph Model. 2019;93:107446. View Source
- [3] Al bustanji D, et al. Hit‑to‑lead optimization of amino‑carboxamide benzothiazoles as LSD1 inhibitors. Med Chem Res. 2023;32:910‑929. View Source
